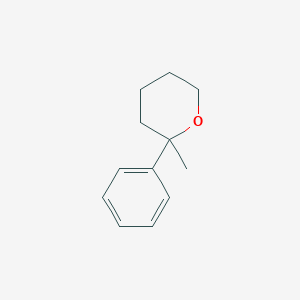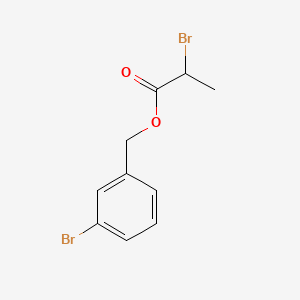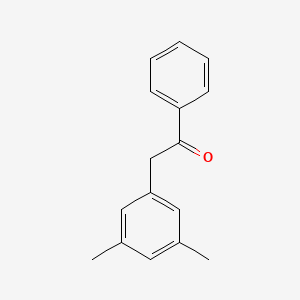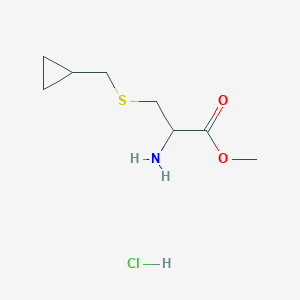
(R)-methyl 2-amino-3-((cyclopropylmethyl)thio)propanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-methyl 2-amino-3-((cyclopropylmethyl)thio)propanoate hydrochloride is a chiral compound with significant potential in various scientific fields. This compound features a unique structure that includes a cyclopropylmethyl thioether group, making it an interesting subject for research in organic chemistry and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl 2-amino-3-((cyclopropylmethyl)thio)propanoate hydrochloride typically involves multiple steps. One common method includes the use of homocysteine as a starting material, which undergoes a series of reactions including alkylation, cyclization, and esterification to form the desired product . The reaction conditions often involve the use of strong bases and specific solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
®-methyl 2-amino-3-((cyclopropylmethyl)thio)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the thioether group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Aplicaciones Científicas De Investigación
®-methyl 2-amino-3-((cyclopropylmethyl)thio)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of ®-methyl 2-amino-3-((cyclopropylmethyl)thio)propanoate hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylamines: These compounds share the cyclopropyl group and are known for their reactivity and biological activity.
Thiophene derivatives: These compounds contain sulfur and have similar chemical properties.
Uniqueness
What sets ®-methyl 2-amino-3-((cyclopropylmethyl)thio)propanoate hydrochloride apart is its unique combination of a chiral center, a cyclopropylmethyl thioether group, and an amino acid ester structure. This combination provides distinct reactivity and potential for diverse applications in various fields .
Propiedades
Fórmula molecular |
C8H16ClNO2S |
|---|---|
Peso molecular |
225.74 g/mol |
Nombre IUPAC |
methyl 2-amino-3-(cyclopropylmethylsulfanyl)propanoate;hydrochloride |
InChI |
InChI=1S/C8H15NO2S.ClH/c1-11-8(10)7(9)5-12-4-6-2-3-6;/h6-7H,2-5,9H2,1H3;1H |
Clave InChI |
SYFCERDEYBIJPB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CSCC1CC1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





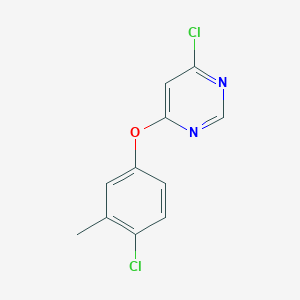
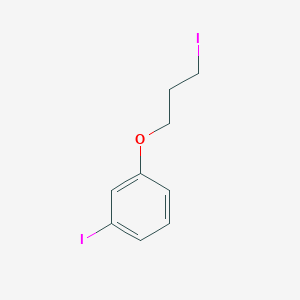

![(2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[3-(3-methoxypropoxy)-4-(trideuteriomethoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide](/img/structure/B14128641.png)

![3-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14128648.png)
![2-(Carboxymethoxy)-5-[2-[[2-(3-carboxypropanoylamino)-3-phenylpropanoyl]amino]-3-oxo-3-(pentylamino)propyl]benzoic acid](/img/structure/B14128656.png)
